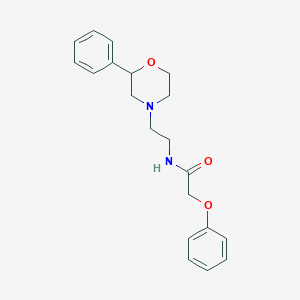

2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

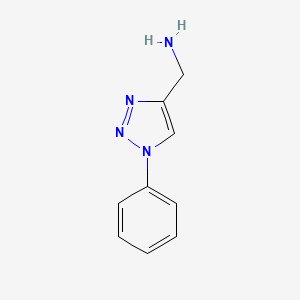

The compound “2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide” is a complex organic molecule. It contains a phenoxy group (a phenyl ring connected to an oxygen atom), a morpholino group (a six-membered ring containing an oxygen and a nitrogen atom), and an acetamide group (an acetyl group connected to an amine). These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions. For instance, phenoxy acetamides can be synthesized by reacting phenols with 1-phenylethylamine .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The phenoxy group might participate in electrophilic aromatic substitution reactions, while the acetamide group could be involved in nucleophilic acyl substitution reactions .科学的研究の応用

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation of aminophenols, using catalysts like immobilized lipase, represents a critical step in the synthesis of intermediates for antimalarial drugs. This process involves the selective introduction of acetyl groups into specific positions within a molecule, highlighting the importance of chemoselective reactions in the development of pharmaceuticals. Such methodologies are crucial for synthesizing complex molecules with potential therapeutic applications, including those related to the compound (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities. This work underscores the importance of phenolic derivatives in developing new chemical entities for therapeutic use. Such compounds, through careful design and synthesis, can target multiple pathways, offering a multifaceted approach to treating various conditions, including cancer and inflammation (Rani, Pal, Hegde, & Hashim, 2014).

Inhibition of Membrane Lipid Peroxidation

Phenolic compounds, including acetaminophen and its derivatives, have been studied for their antioxidant properties, particularly their ability to inhibit lipid peroxidation in biological membranes. This action is crucial in preventing cellular damage caused by oxidative stress, suggesting potential therapeutic applications for phenolic derivatives in diseases linked to oxidative stress and inflammation (Dinis, Madeira, & Almeida, 1994).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen, using TiO2 nanoparticles, highlights the environmental impact and the fate of pharmaceutical compounds in water systems. Such studies are essential for understanding how specific chemical structures, potentially including derivatives like 2-phenoxy-N-(2-(2-phenylmorpholino)ethyl)acetamide, interact with environmental catalysts. This research has implications for drug disposal and environmental pollution (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , and some have shown anticancer activity

Mode of Action

Similar compounds have been found to inhibit bacterial cell division and display cytotoxicity against several human cancer cell lines . The exact interaction of this compound with its targets and the resulting changes are subjects for further investigation.

Biochemical Pathways

Similar compounds have been found to affect pathways related to bacterial cell division and cancer cell proliferation . The downstream effects of these pathway alterations are subjects for further investigation.

Result of Action

Similar compounds have been found to inhibit bacterial growth and display cytotoxicity against several human cancer cell lines .

特性

IUPAC Name |

2-phenoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-20(16-25-18-9-5-2-6-10-18)21-11-12-22-13-14-24-19(15-22)17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVUSMFHYFWZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

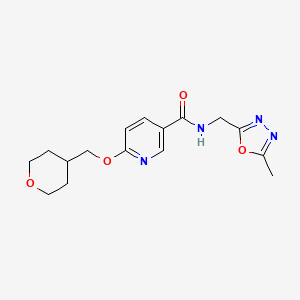

![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2784383.png)

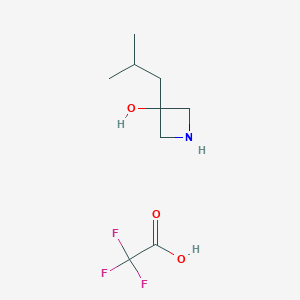

![neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2784385.png)

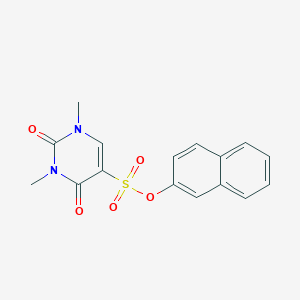

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)

![2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2784397.png)

![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)

![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)